N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(13-19-11-4-1-2-5-12(11)22-13)20-8-10(9-20)18-15-16-6-3-7-17-15/h1-7,10H,8-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXAKIZXRZMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform. This intermediate is then reacted with nicotinohydrazide under reflux conditions with potassium carbonate (K₂CO₃) as a base to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine
Key Features :
- Structure : Combines benzothiazole and pyrimidine rings connected via an amine group. Lacks the azetidine-carbonyl bridge present in the target compound.
- Synthesis : Produced via condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid, yielding an 85% crystallized product .
- Crystallography : Forms centrosymmetric dimers via N–H···N hydrogen bonds (inter-ring dihedral angle: 1.9°), enhancing stability .
Comparison :
| Property | Target Compound (Hypothetical) | N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine |
|---|---|---|
| Core Structure | Benzothiazole + azetidine + pyrimidine | Benzothiazole + pyrimidine |
| Hydrogen Bonding | Likely via amine and carbonyl groups | N–H···N dimerization |
| Conformational Rigidity | Higher (azetidine) | Lower (flexible amine linkage) |
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179)
Key Features :
Comparison :
| Property | Target Compound (Hypothetical) | BK50179 |
|---|---|---|
| Substituent | Benzothiazole-carbonyl | Benzenesulfonyl |
| Electronic Effects | Electron-withdrawing (carbonyl) | Electron-withdrawing (sulfonyl) |
| Synthetic Complexity | Likely higher (multiple steps) | Simpler (direct sulfonylation) |
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
Key Features :
Comparison :
| Property | Target Compound (Hypothetical) | N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride |
|---|---|---|
| Solubility | Likely lower (neutral form) | Higher (dihydrochloride salt) |
| Pharmacophore | Multi-target potential | Limited (requires further derivatization) |
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
Key Features :
Comparison :
| Property | Target Compound (Hypothetical) | Thiophene-Pyrimidine Analog |
|---|---|---|
| Aromatic System | Benzothiazole (planar) | Thiophene (less planar) |
| Bioactivity | Potential kinase inhibition | Unknown (limited data) |
Research Implications and Gaps
- Synthesis : The target compound may require multi-step synthesis, combining benzothiazole-carbonyl formation with azetidine functionalization. Strategies from (condensation) and (sulfonylation) could be adapted.
- Activity Prediction : The benzothiazole moiety may enhance DNA intercalation or kinase binding compared to thiophene or sulfonyl analogs.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, where the key steps include the formation of the azetidine ring and subsequent modifications to introduce the pyrimidine and benzothiazole groups.
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have been reported to exhibit potent antimicrobial activity. Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC = 28–168 µg/mL) | |
| Escherichia coli | Inhibition (MIC = 143–152 µg/mL) | |
| Salmonella typhimurium | Inhibition (MIC = 135–229 µg/mL) |
Anticancer Activity
Research has indicated that compounds containing benzothiazole can also exhibit anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines such as A431 and A549. These compounds often induce apoptosis and cell cycle arrest in cancer cells:
| Cell Line | Effect | Concentration | Reference |
|---|---|---|---|
| A431 | Proliferation inhibition | 1 - 4 μM | |
| A549 | Apoptosis promotion | 1 - 4 μM |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of both nitrogen and sulfur atoms in its structure enhances its reactivity and ability to form complexes with metal ions or other biomolecules, leading to various pharmacological effects.
Case Studies
Several studies have focused on the synthesis and evaluation of related benzothiazole compounds:
- Synthesis of Benzothiazole Derivatives : A study synthesized 25 novel benzothiazole compounds and evaluated their biological activity. Compound B7 showed significant inhibition of IL-6 and TNF-α production in vitro, indicating anti-inflammatory properties alongside anticancer activity .
- Antimicrobial Evaluation : Another research effort highlighted the antibacterial potential of thiazolidine derivatives containing benzothiazole moieties. These derivatives were tested against multiple bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
